(diaminomethylideneamino)azanium;hydrogen sulfate
Overview
Description
The compound with the identifier “(diaminomethylideneamino)azanium;hydrogen sulfate” is known as 4-(Carboxybutyl)triphenylphosphonium bromide. This compound is a phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{Br-(CH}_2\text{)}_4\text{COOH} \rightarrow \text{Ph}_3\text{P}^+\text{-(CH}_2\text{)}_4\text{COOH} \text{Br}^- ]
Industrial Production Methods
Industrial production of 4-(Carboxybutyl)triphenylphosphonium bromide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxybutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
4-(Carboxybutyl)triphenylphosphonium bromide is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Carboxybutyl)triphenylphosphonium bromide involves its ability to interact with biological membranes, particularly mitochondrial membranes. The positively charged phosphonium group allows the compound to accumulate in the negatively charged mitochondrial matrix. This property is exploited in drug delivery systems to target drugs to mitochondria, enhancing their efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A precursor to many phosphonium salts, used in similar applications.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
Methyltriphenylphosphonium bromide: A related compound used in organic synthesis.
Uniqueness
4-(Carboxybutyl)triphenylphosphonium bromide is unique due to its carboxybutyl group, which imparts additional functionality and allows for specific interactions with biological molecules. This makes it particularly useful in applications involving mitochondrial targeting and drug delivery.
Properties
IUPAC Name |
(diaminomethylideneamino)azanium;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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